molecular formula C14H17NO B13614170 2-(6-Methoxy-2-naphthyl)propylamine

2-(6-Methoxy-2-naphthyl)propylamine

Katalognummer: B13614170
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: GMGHPSNHFXFQGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Methoxy-2-naphthyl)propylamine is an organic compound that belongs to the class of naphthylamines It is characterized by the presence of a methoxy group attached to the naphthalene ring and a propylamine side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxy-2-naphthyl)propylamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-naphthol, which is methoxylated to form 6-methoxy-2-naphthol.

    Formation of Propylamine Side Chain: The methoxylated naphthol is then subjected to a series of reactions to introduce the propylamine side chain. This can be achieved through a Grignard reaction followed by reductive amination.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Methoxy-2-naphthyl)propylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(6-Methoxy-2-naphthyl)propylamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(6-Methoxy-2-naphthyl)propylamine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit bacterial enzymes or disrupt fungal cell membranes, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(6-Methoxy-2-naphthyl)propionic acid: Known for its anti-inflammatory properties.

    6-Methoxy-2-naphthylamine: Used in the synthesis of dyes and pigments.

Uniqueness

2-(6-Methoxy-2-naphthyl)propylamine is unique due to its specific structural features, such as the combination of a methoxy group and a propylamine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C14H17NO

Molekulargewicht

215.29 g/mol

IUPAC-Name

2-(6-methoxynaphthalen-2-yl)propan-1-amine

InChI

InChI=1S/C14H17NO/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-8,10H,9,15H2,1-2H3

InChI-Schlüssel

GMGHPSNHFXFQGQ-UHFFFAOYSA-N

Kanonische SMILES

CC(CN)C1=CC2=C(C=C1)C=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.